2-Chloro-5-(4-chlorophenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-chlorophenoxy)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and phenoxy groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like sodium carbonate are used in the presence of aryl boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while coupling reactions with aryl boronic acids produce biaryl derivatives.
Scientific Research Applications
2-Chloro-5-(4-chlorophenoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets. For instance, it can bind to DNA or proteins, thereby affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-chlorophenoxy)pyrimidine
- 2-Chloro-5-bromopyrimidine
- 2-Chloro-5-methylpyrimidine
Uniqueness
2-Chloro-5-(4-chlorophenoxy)pyrimidine is unique due to the presence of both chlorine and phenoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6Cl2N2O |
---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
2-chloro-5-(4-chlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-6H |
InChI Key |
KBKMEWFVZSUHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(N=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.